Bromotriphenylethylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-bromo-2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQVJIUBUPPCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166971 | |
| Record name | 1-Bromo-1,2,2-triphenylethene | |
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Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | Phenylstilbene bromide | |
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CAS No. |
1607-57-4 | |
| Record name | 1-Bromo-1,2,2-triphenylethene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1607-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylstilbene bromide | |
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| Record name | 1-Bromo-1,2,2-triphenylethene | |
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| Record name | Bromotriphenylethylene | |
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| Record name | BROMOTRIPHENYLETHYLENE | |
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Synthetic Methodologies for Bromotriphenylethylene and Its Advanced Derivatives
Established Synthetic Pathways to Bromotriphenylethylene
The synthesis of this compound, a key intermediate in the development of various functional organic materials, can be achieved through several established pathways. These methods primarily involve the direct bromination of a triphenylethylene (B188826) precursor or alternative halogenation strategies.
Classical Bromination Techniques for Triphenylethylene Precursors
The most direct route to this compound involves the electrophilic addition of bromine to triphenylethylene. cymitquimica.comchemicalbook.com In a typical procedure, triphenylethylene is dissolved in a suitable solvent, such as chloroform (B151607), and treated with elemental bromine (Br2) at low temperatures. chemicalbook.com The reaction proceeds through the formation of a bromonium ion intermediate, followed by the elimination of hydrogen bromide to yield the final product. One specific method involves dissolving triphenylethylene in chloroform and adding bromine dropwise at -78°C. After stirring for several hours and allowing the reaction to return to room temperature, the product is isolated with a high yield (87%) after purification by column chromatography. chemicalbook.com
The introduction of a bromine atom onto the triphenylethylene scaffold significantly influences its chemical and photophysical properties. cymitquimica.comresearchgate.net The bromine atom acts as a heavy atom, which can promote intersystem crossing and induce properties like room-temperature phosphorescence (RTP). researchgate.netresearchgate.net This makes this compound a valuable precursor for creating materials with unique photoresponsive behaviors. researchgate.netresearchgate.net
Alternative Halogenation Strategies for this compound Synthesis
Beyond direct bromination, other halogenation methods can be employed to synthesize this compound and its analogs. These strategies often provide alternative routes that can be advantageous depending on the desired substitution pattern and the availability of starting materials.
One such approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. libretexts.org NBS is a convenient and selective source of bromine that can be used for allylic and benzylic brominations, as well as for the bromination of activated aromatic rings. libretexts.org While direct application to triphenylethylene is less common, NBS is a valuable tool in the broader context of organic halogenation. libretexts.orgnumberanalytics.com
Another strategy involves the reaction of bromobenzophenone with a benzylphosphonate, which yields a mixture of (Z)- and (E)-geometric isomers of this compound derivatives. koreascience.kr Although this method produces a mixture that can be challenging to separate, selective recrystallization has been shown to successfully isolate the (Z)-isomer. koreascience.kr
Advanced Synthetic Strategies for Substituted this compound Derivatives
The functionalization of the this compound core is crucial for tuning its properties and creating advanced materials. Palladium-catalyzed coupling reactions, organometallic reagents, and multi-component reactions are powerful tools for achieving this molecular diversity.
Palladium-Catalyzed Coupling Reactions in this compound Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to this compound. thieme-connect.comthieme-connect.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. libretexts.orgwikipedia.orgorganic-chemistry.org this compound readily undergoes Suzuki-Miyaura coupling with various arylboronic acids under mild conditions, using a palladium acetate (B1210297)/triphenylphosphine (B44618) catalyst system, to produce tetraarylethylenes in high yields. thieme-connect.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and high stereoselectivity. nih.gov
The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. organic-chemistry.orgmdpi.com While less directly applied to the synthesis of simple this compound derivatives, it represents a powerful method for the arylation and vinylation of olefins, expanding the toolkit for creating complex triphenylethylene-based structures. mdpi.com
The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is also a key reaction in this context. nih.govorganic-chemistry.orgwikipedia.org It allows for the introduction of alkyne moieties onto the triphenylethylene framework, opening up further possibilities for derivatization, such as the synthesis of enynes and other complex conjugated systems. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govorganic-chemistry.org
| Coupling Reaction | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | This compound + Arylboronic Acid | Pd(OAc)₂/PPh₃ | Mild conditions, high yields, good functional group tolerance. thieme-connect.comnih.gov |
| Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | Forms substituted alkenes, high stereoselectivity. organic-chemistry.org |
| Sonogashira | This compound + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Forms C(sp²)-C(sp) bonds, useful for synthesizing alkynylated derivatives. nih.govorganic-chemistry.org |
Organometallic Reagent-Mediated Syntheses of this compound Analogs
Organometallic reagents, such as Grignard reagents (organomagnesium halides), are fundamental in organic synthesis for forming new carbon-carbon bonds. cerritos.eduwikipedia.orgyoutube.comtamu.edu These highly reactive compounds act as potent nucleophiles and can react with a wide range of electrophiles, including carbonyl compounds. cerritos.edutamu.edu The synthesis of triphenylethylene derivatives can be achieved through Grignard reactions, for instance, by reacting a suitable Grignard reagent with a ketone precursor. cerritos.eduresearchgate.net The versatility of organometallic reagents allows for the introduction of a wide variety of alkyl and aryl groups, providing access to a diverse library of triphenylethylene analogs. uni-due.debhu.ac.in
The Negishi coupling, which utilizes organozinc reagents, offers another powerful method for C-C bond formation. bhu.ac.in Organozinc compounds are generally less reactive than their Grignard or organolithium counterparts, which can lead to higher selectivity in certain transformations. uni-due.de
Multi-component Reactions Incorporating this compound Precursors
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.orgwikipedia.org While specific examples directly incorporating this compound into well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the initial search, the principles of MCRs can be applied to the synthesis of highly functionalized triphenylethylene derivatives. organic-chemistry.orgwikipedia.org For instance, precursors to this compound or its derivatives could potentially be assembled through MCRs, or the bromo-functionalized core could serve as a scaffold for subsequent multi-component transformations. Recent research has explored three-component reactions involving arynes, nucleophiles, and carbon dioxide, showcasing the potential for developing novel MCRs to access complex aromatic structures. mdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound, a key intermediate for constructing tri- and tetrasubstituted olefins, has been approached through various methodologies, with reaction conditions being optimized to maximize yields. The primary methods involve the direct bromination of a precursor or the functionalization of an organometallic intermediate.
One of the most direct and high-yielding methods is the bromination of triphenylethylene. A study detailed a procedure where triphenylethylene is dissolved in chloroform and treated with bromine at -78°C. chemicalbook.com The reaction proceeds for 6 hours, and after purification by column chromatography, this compound is obtained in an 87% yield. chemicalbook.com This method's efficiency makes it a common choice for producing the target compound, which can then be used in further reactions, such as palladium-catalyzed Suzuki cross-coupling reactions to create complex tetrarylethylenes. thieme-connect.com Research has shown that this compound prepared via bromination can undergo coupling with arylboronic acids under mild conditions at room temperature, using a palladium acetate/triphenylphosphine catalyst system, to afford tetrarylethylenes in high yields of 88-90%. thieme-connect.com
An alternative strategy involves the zirconoarylation of alkynes. In one such procedure, the reaction of diphenylacetylene (B1204595) with phenyllithium (B1222949) and a zirconium complex, followed by bromination with N-Bromosuccinimide (NBS), afforded this compound in a 37% isolated yield. beilstein-journals.org While the yield is lower than direct bromination, this pathway allows for the construction of various multi-substituted olefin derivatives by using different electrophiles in the final step. beilstein-journals.org For example, using different diarylacetylenes or aryllithium reagents in this reaction sequence can produce a range of advanced derivatives. beilstein-journals.org
The optimization of these reactions depends on several factors, including the choice of brominating agent (e.g., Br₂ vs. NBS), solvent, temperature, and reaction time. For instance, the low temperature (-78°C) used in the direct bromination of triphenylethylene is crucial for controlling the reaction and achieving a high yield. chemicalbook.com In palladium-catalyzed coupling reactions involving this compound, the choice of ligand and catalyst loading are key parameters. The use of BINAP as a ligand with a 2 mol% palladium catalyst precursor has been effective in Negishi coupling reactions to introduce alkyl groups. thieme-connect.com
The following table summarizes different optimized synthetic conditions and the resulting yields for this compound and its subsequent products.
| Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Triphenylethylene | Bromine (Br₂) | Chloroform, -78°C, 6 h | This compound | 87% | chemicalbook.com |
| Diphenylacetylene | Phenyllithium, Zirconocene dichloride, NBS | Not specified | This compound | 37% | beilstein-journals.org |
| This compound | p-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, KOH | Room temperature, 1 h | (E)-1,2-diphenyl-1-(p-methoxyphenyl)ethene | 91% | thieme-connect.com |
| This compound | Arylboronic acids, Pd(OAc)₂, PPh₃ | Room temperature | Tetraarylethylenes | 88-90% | thieme-connect.com |
| This compound | Ethyl zinc chloride, Pd(OAc)₂, BINAP | 100°C | (Z)-1,1,2-triphenyl-1-butene | 91% | thieme-connect.com |
Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable chemical processes. These principles focus on maximizing atom economy, using catalytic reagents, minimizing waste, and employing safer solvents and conditions. acs.org
The traditional synthesis involving stoichiometric bromination with liquid bromine in chloroform presents several environmental and safety concerns. chemicalbook.com Chloroform is a hazardous solvent, and elemental bromine is highly corrosive and toxic. A greener approach would involve replacing chloroform with a more benign solvent and using a safer brominating agent.
Catalytic methods represent a significant step towards sustainable synthesis. acs.org The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, to functionalize this compound aligns well with green chemistry. thieme-connect.com These methods utilize low loadings of a catalyst (e.g., 0.05-0.5 mol%), which is superior to using stoichiometric reagents. thieme-connect.comacs.org The development of highly efficient catalysts, such as those based on tetraphosphine-palladium complexes, allows for reactions even with sterically hindered substrates like this compound at low catalyst loadings, further enhancing the sustainability of the process. researchgate.net
Another key principle of green chemistry is improving atom economy, which measures how many atoms from the reactants are incorporated into the final product. acs.org Synthetic routes like the zirconoarylation of alkynes may have lower atom economy due to the use of organometallic intermediates and multiple steps. beilstein-journals.org In contrast, direct addition reactions, if optimized with catalytic processes, can offer better atom economy.
Future sustainable protocols could focus on several areas:
Catalyst Development : Exploring the use of catalysts based on more abundant and less toxic metals, such as iron, which is already being used to promote green domino reactions for synthesizing other complex molecules. rsc.org
Alternative Solvents : Replacing hazardous solvents like chloroform with safer alternatives such as water, ethanol, or supercritical fluids. The enzymatic synthesis of antibiotics in water is a prime example of this principle in action. acs.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure, as demonstrated in the Suzuki coupling of this compound, reduces energy consumption. thieme-connect.com
Mechanochemistry : Using mechanical force in ball mills to drive reactions, often without any solvent, is an innovative and eco-responsible approach being developed for various chemical syntheses. umontpellier.fr
The following table evaluates common synthetic steps for this compound against key green chemistry principles.
| Synthetic Step | Method | Green Chemistry Considerations | Potential for Improvement | Source |
|---|---|---|---|---|
| Bromination | Triphenylethylene + Br₂ in Chloroform | Solvent: Chloroform is hazardous. Reagent: Stoichiometric, corrosive Br₂. Atom Economy: Moderate, HBr is a byproduct. | Use a safer solvent; employ a catalytic bromination method or a solid, safer brominating agent. | chemicalbook.com |
| Functionalization | Suzuki Coupling (Pd-catalyzed) | Catalysis: Uses low loading of Pd catalyst, highly efficient. Conditions: Mild, room temperature. | Recover and reuse the palladium catalyst; explore catalysis with more earth-abundant metals like iron. | thieme-connect.com |
| Functionalization | Negishi Coupling (Pd-catalyzed) | Catalysis: Efficient use of a catalyst. Versatility: Allows for the introduction of different functional groups. | Optimize catalyst turnover number to reduce metal waste. | thieme-connect.com |
| Synthesis | Zirconoarylation/Bromination | Reagents: Uses stoichiometric organometallic reagents. Atom Economy: Lower due to metal-based reagents and multiple steps. | Develop a one-pot, catalytic version of the reaction to reduce waste and improve efficiency. | beilstein-journals.org |
Reactivity and Mechanistic Investigations of Bromotriphenylethylene Transformations
Electrophilic and Nucleophilic Reactivity of the Vinyl Bromide Moiety in Bromotriphenylethylene
The vinyl bromide functionality in this compound is a key determinant of its chemical behavior, participating in both nucleophilic substitution and electrophilic addition reactions. The electron-rich double bond and the polar carbon-bromine bond provide dual sites for reactivity. cymitquimica.com
Nucleophilic Substitution Reactions Involving this compound
Vinyl halides, including this compound, are generally unreactive towards traditional S(_N)2 displacement reactions. libretexts.org This is largely due to the steric hindrance imposed by the substituents on the sp-hybridized carbon, which prevents the requisite backside attack by a nucleophile. libretexts.orgvaia.com Additionally, the C-Br bond in vinyl bromides is stronger than in alkyl bromides. ekb.eg
However, under specific conditions, particularly with the use of transition metal catalysts, nucleophilic substitution on this compound can be achieved. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have proven effective for this transformation. thieme-connect.comthieme-connect.com
In a typical Suzuki coupling, this compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base to form tetrasubstituted ethylenes. thieme-connect.compatsnap.comresearchgate.netmdpi.com These reactions often proceed under mild conditions, including at room temperature, with high yields. thieme-connect.com For instance, the reaction of this compound with various arylboronic acids using a Pd(OAc)(_2)/PPh(_3) catalyst system affords the corresponding tetraarylethylenes in yields ranging from 88-90%. thieme-connect.comthieme-connect.com
Similarly, Negishi coupling, which employs organozinc reagents, can also be utilized. While initial attempts to directly apply protocols successful for other vinyl bromides were met with challenges, optimization of the catalyst system, particularly through the use of diphosphine ligands at elevated temperatures, improved the selectivity and yield of the desired coupling product. thieme-connect.com
The following table summarizes representative nucleophilic substitution reactions of this compound:
Table 1: Nucleophilic Substitution Reactions of this compound| Nucleophile (Coupling Partner) | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Arylboronic Acids | Pd(OAc)(_2)/PPh(_3) | Tetraarylethylenes | 88-90 | thieme-connect.comthieme-connect.com |
| Ethylzinc (B8376479) Chloride | PdCl(_2)(dppf) | 1,1-diphenyl-2-ethyl-2-phenylethylene | >95 (conversion) | thieme-connect.com |
| 4-Formylphenylboronic acid | Pd(PPh(_3))(_4) | 4-(1,2,2-triphenylvinyl)benzaldehyde | High | mdpi.com |
Electrophilic Addition Reactions to the Olefinic Bond of this compound
The double bond in this compound is susceptible to electrophilic attack. The presence of the three phenyl groups influences the electron density of the double bond and the stability of any resulting carbocationic intermediates.
A common electrophilic addition reaction is bromination. The reaction of triphenylethylene (B188826) with bromine can lead to the formation of this compound itself, suggesting that under certain conditions, the initial product of electrophilic addition can undergo subsequent elimination to yield the vinyl bromide. thieme-connect.comchemicalbook.com The direct bromination of triphenylethylene in chloroform (B151607) at low temperatures has been reported to produce this compound in high yield. chemicalbook.com
Further electrophilic addition to this compound can also occur. For example, reaction with iodine and xenon difluoride generates an iodofluorinated intermediate, which can then undergo further transformation. acs.org The regioselectivity of such additions is dictated by the formation of the more stable carbocation, which would be influenced by the resonance-stabilizing effects of the phenyl groups. acs.org
Radical Reactions and Their Underlying Mechanisms with this compound
The vinyl bromide moiety in this compound can also participate in radical reactions. The generation of vinyl radicals from vinyl halides has become an increasingly important area of research, often facilitated by photoredox catalysis. nih.govacs.org These radicals are highly reactive intermediates. nih.govacs.org
The general mechanism for radical reactions involving vinyl halides consists of three main stages: initiation, propagation, and termination. wikipedia.org In the context of radical addition, an initiating radical (often generated from a peroxide) adds to the double bond. libretexts.orgyoutube.com The regioselectivity of this addition is typically anti-Markovnikov, with the radical adding to the less substituted carbon to form a more stable radical intermediate on the more substituted carbon. libretexts.orgchemistrysteps.com This is in contrast to ionic additions, where the electrophile adds to form the most stable carbocation. chemistrysteps.com
For this compound, a radical would add to the double bond to generate a triphenylethylene-based radical intermediate. The stability of this radical would be significantly enhanced by the delocalization of the unpaired electron across the three phenyl rings.
An example of a radical reaction involving a vinyl halide is the carbon-sulfur bond formation with thiols. researchgate.netresearchgate.net While specific studies on this compound in this context are not prevalent, the general mechanism involves the addition of a thiyl radical to the vinyl halide. researchgate.net
Pericyclic Reactions and Rearrangements Involving this compound
Triphenylethylene and its derivatives can undergo pericyclic reactions, most notably photocyclization, which is analogous to the well-studied photocyclization of stilbene. rsc.orgacs.orgmdpi.com This reaction proceeds via a 6π-electrocyclization of the cis-isomer to form a dihydrophenanthrene intermediate. rsc.orgnih.gov This intermediate can then be oxidized to the corresponding phenanthrene (B1679779) derivative. rsc.org
While specific studies detailing the photocyclization of this compound are limited, the general principles apply. The presence of the bromine atom and the three phenyl groups would influence the photophysical properties and the stability of the intermediates. The introduction of substituents can affect the efficiency and outcome of these reactions. researchgate.net
Rearrangements involving triphenylethylene derivatives have also been observed. For instance, the reaction of triphenylethylene with iodine and xenon difluoride leads to rearranged fluorinated products. acs.org The mechanism involves the formation of a carbocationic intermediate that can undergo a phenyl shift. The stability of the resulting carbocation, often stabilized by a neighboring fluorine atom, drives the rearrangement. acs.org
Oxidative and Reductive Transformations of this compound
The electrochemical properties of tetraarylethylenes, which can be synthesized from this compound, have been investigated. marquette.educore.ac.uk These studies indicate that the oxidation potentials are influenced by the substituents on the aromatic rings. core.ac.uk The oxidation of these compounds typically involves one-electron transfer steps. core.ac.uk
Reductive debromination of vinyl bromides can be challenging. ekb.eg However, the presence of neighboring groups can facilitate this process. For instance, vinyl bromides with a vicinal amino group can undergo facile debromination under basic conditions. ekb.eg The nucleophilicity of the nitrogen atom plays a crucial role in the proposed mechanism. ekb.eg While not a direct example with this compound, these findings suggest that appropriate functionalization could enable its reductive debromination.
Computational Probing of Reaction Pathways and Transition State Analysis for this compound Reactivity
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving vinyl halides. nih.govgrantome.comnepjol.info These studies can provide insights into reaction energy profiles, transition state geometries, and the factors governing stereoselectivity. nih.gov
For example, DFT calculations have been used to study the mechanism of alkyne haloboration, which involves vinyl halide intermediates. nih.gov These calculations have helped to elucidate the nature of the transition states and the relative energies of different reaction pathways. nih.gov
In the context of cross-metathesis with vinyl halides, computational analysis has been proposed to understand the free energy profiles of productive reactions and competing decomposition pathways. grantome.com Such studies aim to guide the design of more efficient catalysts by understanding the stability of key intermediates like the [Ru-halomethylidene] complex. grantome.com
For this compound, computational studies could be employed to:
Analyze the transition states for nucleophilic substitution reactions to understand the role of the palladium catalyst and ligands.
Model the radical addition process to determine the preferred site of attack and the stability of the resulting radical intermediates.
Investigate the energetics of the photocyclization pathway and the structures of the dihydrophenanthrene intermediates.
Predict the oxidation and reduction potentials and compare them with experimental data.
The following table lists the compound names mentioned in this article:
Spectroscopic and Structural Elucidation of Bromotriphenylethylene and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including bromotriphenylethylene. oxinst.comnews-medical.net It provides detailed information about the chemical environment of individual atoms, enabling the definitive assignment of the molecular structure. oxinst.comnews-medical.net
NMR spectroscopy is particularly powerful in distinguishing between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. wikipedia.orgjeol.com For substituted triphenylethylenes, including bromo-derivatives, E/Z isomerism about the central carbon-carbon double bond is a key stereochemical feature. The spatial relationship between the phenyl groups and the bromine atom leads to distinct chemical shifts for the vinyl and aromatic protons in the ¹H NMR spectrum, allowing for unambiguous assignment of the cis or trans configuration. libretexts.org The Karplus equation can be a useful tool in this context, relating the dihedral angle between adjacent protons to their coupling constants. organicchemistrydata.org
Furthermore, NMR is crucial for differentiating between regioisomers, which have the same molecular formula but differ in the position of substituents on the aromatic rings. oxinst.comnews-medical.net The substitution pattern on the phenyl rings of this compound derivatives will significantly alter the symmetry of the molecule. news-medical.net This change in symmetry results in unique sets of signals in both ¹H and ¹³C NMR spectra, characterized by different chemical shifts and coupling patterns for the aromatic protons and carbons. oxinst.comnews-medical.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable in these assignments by revealing proton-proton and proton-carbon correlations, respectively. oxinst.comnews-medical.netnih.gov
For instance, the ¹H NMR spectrum of a para-substituted derivative would exhibit a simpler pattern in the aromatic region compared to an ortho- or meta-substituted isomer due to higher molecular symmetry. news-medical.net Advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, simplifying crowded spectra and facilitating the accurate determination of isomeric ratios. manchester.ac.uk
Dynamic NMR (DNMR) spectroscopy is an essential tool for investigating time-dependent processes in molecules, such as conformational changes and restricted rotation around single bonds. organicchemistrydata.orglibretexts.orgresearchgate.net In this compound and its derivatives, the rotation of the phenyl groups around the carbon-carbon single bonds is not free and can be hindered due to steric interactions. researchgate.netyoutube.comnanalysis.com
At ambient temperatures, if the rotation is fast on the NMR timescale, the spectra will show averaged signals for the phenyl protons and carbons. montana.edu However, as the temperature is lowered, the rotation slows down. libretexts.org When the rate of rotation becomes comparable to the NMR frequency difference between the non-equivalent positions, significant line broadening is observed. montana.edu At even lower temperatures, where the rotation is effectively "frozen" on the NMR timescale, separate signals for the chemically non-equivalent protons and carbons of the phenyl rings will appear. libretexts.orgunibas.it
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers (activation energy) for this restricted rotation. montana.eduunibas.it This provides valuable quantitative data on the conformational flexibility and steric hindrance within the molecule. researchgate.netunibas.it Such studies are crucial for understanding how the molecule's shape and dynamics influence its properties and interactions. nanalysis.com
Elucidation of Stereochemistry and Regioisomerism
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a single crystal, offering a precise picture of the molecule's solid-state conformation and how molecules pack together. mdpi.com
For this compound, a crystal structure has been determined, revealing a P 21 21 21 space group with cell parameters a = 5.6130 Å, b = 8.5301 Å, and c = 31.4348 Å. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₂₀H₁₅Br |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 5.6130 |
| b (Å) | 8.5301 |
| c (Å) | 31.4348 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Z | 4 |
| Data sourced from the Crystallography Open Database (COD) number 2300467. nih.gov |
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.org In this compound and its derivatives, these can include halogen bonds (C-Br···X), hydrogen bonds (C-H···π, C-H···Br), and π-π stacking interactions between the phenyl rings. mdpi.comrsc.orgmdpi.com The analysis of the crystal packing reveals how these interactions guide the self-assembly of the molecules into a stable, ordered lattice. mdpi.commdpi.com
Different packing motifs, such as herringbone or layered structures, can arise depending on the balance of these interactions. researchgate.netrsc.org The bromine atom, being a halogen, can participate in halogen bonding, a directional interaction that can significantly influence the crystal architecture. rsc.orgmdpi.com The study of these interactions is crucial for understanding the material's physical properties and for crystal engineering, where the goal is to design materials with specific solid-state structures and properties. nih.govmdpi.com
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netmdpi.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The investigation of polymorphism in this compound derivatives involves crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify and characterize different crystalline forms. researchgate.netmdpi.com
While no specific polymorphs of the parent this compound are detailed in the provided search results, derivatives have been shown to exhibit this phenomenon. researchgate.net Each polymorph will have a unique crystal lattice and, consequently, a distinct X-ray diffraction pattern. The structural variability between polymorphs arises from different conformations of the molecule or different intermolecular packing arrangements. mdpi.com Identifying and characterizing these polymorphs is critical, particularly in materials science and pharmaceuticals, where the solid-state form can impact performance and bioavailability.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. horiba.comrenishaw.comlibretexts.org These techniques are complementary and provide a "fingerprint" spectrum that is unique to the compound, allowing for its identification and the analysis of its functional groups. horiba.comrenishaw.com
For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the vibrations of its constituent parts. nih.gov
Table 2: Key Vibrational Modes in this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100 - 3000 | Vibrations of the C-H bonds on the phenyl rings. |
| C=C stretching (alkene) | ~1650 | Vibration of the central carbon-carbon double bond. |
| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. |
| C-Br stretching | 700 - 500 | Vibration of the carbon-bromine bond. |
| Aromatic C-H bending | 900 - 675 | Out-of-plane bending of the C-H bonds on the phenyl rings, sensitive to the substitution pattern. |
This table represents typical ranges and the exact positions can vary.
The IR spectrum of this compound has been recorded using techniques such as KBr wafer and Attenuated Total Reflectance (ATR). nih.gov Similarly, a Raman spectrum for the compound is available. nih.govchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization mass spectrometry (EI-MS) provides critical data for its identification.
In a typical EI-MS experiment, the this compound molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion ([M]•+). The molecular weight of this compound is approximately 335.24 g/mol . nih.gov Due to the natural isotopic abundance of bromine (79Br ≈ 50.7% and 81Br ≈ 49.3%), the molecular ion appears as a characteristic pair of peaks of nearly equal intensity at m/z 334 and 336, corresponding to [C₂₀H₁₅⁷⁹Br]•+ and [C₂₀H₁₅⁸¹Br]•+, respectively. msu.edu The presence of this doublet is a clear indicator of a monobrominated compound. savemyexams.com
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. wikipedia.org The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. The most prominent fragmentation pathway for this compound is the cleavage of the carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical (•Br) and the formation of a highly stable triphenylvinyl cation ([C₂₀H₁₅]⁺). This fragment is observed as the base peak (the most intense peak) in the spectrum at m/z 255. nih.gov The stability of this cation is attributed to the extensive resonance delocalization across the three phenyl rings.
Other less intense fragment ions may also be observed, resulting from further fragmentation of the triphenylvinyl cation, such as the loss of a phenyl group (C₆H₅) or other rearrangements.
Table 1: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 334/336 | Molecular Ion ([M]•+) | [C₂₀H₁₅Br]•+ | Confirms molecular weight and indicates the presence of one bromine atom. |
| 255 | [M - Br]⁺ | [C₂₀H₁₅]⁺ | Base peak, resulting from the loss of a bromine radical; indicates a stable triphenylvinyl cation. nih.gov |
| 178 | [C₁₄H₁₀]⁺ | [C₁₄H₁₀]⁺ | Corresponds to the biphenyleneethylene cation, potentially formed by the loss of a phenyl radical from the [M-Br] fragment. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. libretexts.org This technique is particularly useful for analyzing compounds with conjugated systems, where alternating single and multiple bonds create delocalized π-orbitals.
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region, primarily below 400 nm. nih.gov These absorptions arise from the excitation of electrons from lower-energy π bonding orbitals to higher-energy π* antibonding orbitals (π → π* transitions). The extensive conjugated system, which includes the three phenyl rings and the central ethylene (B1197577) double bond, significantly lowers the energy required for these transitions, causing absorption at longer wavelengths compared to non-conjugated systems.
Table 2: UV-Vis Absorption Data for Triphenylethylene (B188826) Derivatives
| Compound | λmax (nm) | Associated Transition |
|---|---|---|
| Triphenylethylene-based HTMs | ~300 | π → π* |
| Dichloro-substituted Triphenylethylene | < 400 | π → π* nih.gov |
Theoretical and Computational Chemistry Studies on Bromotriphenylethylene
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. researchgate.netaustinpublishinggroup.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be accurate in predicting molecular geometries and a variety of thermochemical properties. scirp.org The process typically involves geometry optimization, where the molecule's structure is relaxed to its lowest energy state, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. austinpublishinggroup.comstackexchange.com
HOMO-LUMO Energy Gap Analysis and Global Chemical Reactivity Parameters
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.netmdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (E_gap), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's behavior. researchgate.netmdpi.com These parameters are defined within the framework of conceptual DFT and include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I = -E_HOMO. mdpi.com
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A = -E_LUMO. mdpi.com
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com
Studies on related compounds have shown that these descriptors provide valuable insights into the relationship between structure, stability, and global chemical reactivity. researchgate.net For instance, a higher electrophilicity index points to a better electrophile, while a lower value suggests a better nucleophile. mdpi.com
Table 1: Representative Global Chemical Reactivity Descriptors (Illustrative)
This table is for illustrative purposes, as specific values for Bromotriphenylethylene were not found in the provided search results. The values are representative of what would be calculated in a typical DFT study.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | E_HOMO | - | -6.5 |
| LUMO Energy | E_LUMO | - | -1.5 |
| Energy Gap | E_gap | E_LUMO - E_HOMO | 5.0 |
| Ionization Potential | I | -E_HOMO | 6.5 |
| Electron Affinity | A | -E_LUMO | 1.5 |
| Electronegativity | χ | (I + A) / 2 | 4.0 |
| Chemical Hardness | η | (I - A) / 2 | 2.5 |
| Chemical Softness | S | 1 / η | 0.4 |
| Electrophilicity Index | ω | μ² / (2η) | 3.2 |
Predicted Vibrational Frequencies and Correlation with Experimental Spectroscopic Data
Computational vibrational spectroscopy is a vital tool for interpreting and assigning experimental infrared (IR) and Raman spectra. tu-braunschweig.deunige.ch DFT calculations can predict the harmonic vibrational frequencies of a molecule. psu.edu These calculated frequencies often require scaling to better match experimental fundamental frequencies due to the neglect of anharmonicity and the use of finite basis sets. psu.edu Scaling factors are determined by comparing theoretical frequencies with a large set of experimental data. psu.edu
The comparison between computed and experimental spectra allows for a detailed assignment of vibrational modes. mdpi.commdpi.com For instance, the characteristic stretching frequency of a carbonyl group (C=O) is typically strong in the IR spectrum and weaker in the Raman spectrum. mdpi.com By analyzing the calculated normal modes, each experimental peak can be attributed to specific atomic motions within the molecule, such as stretching, bending, or torsional vibrations. faccts.de This correlation is crucial for confirming the structure of a synthesized compound and understanding its intramolecular dynamics. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of flexible molecules and to study their interactions with the surrounding environment. nih.govmun.ca By simulating the movement of every atom over time, MD can reveal the different shapes (conformations) a molecule can adopt and the energetic barriers between them. nih.govgrafiati.com This is particularly important for understanding the behavior of molecules in solution or in biological systems. mun.ca
MD simulations can be used to generate ensembles of conformations, which can then be analyzed to identify the most stable or frequently occurring structures. wiley.com This approach is valuable for understanding how a molecule's shape influences its properties and reactivity. mun.ca Furthermore, MD simulations can shed light on intermolecular interactions, such as how a molecule interacts with solvent molecules or binds to a receptor. nih.gov By comparing simulations under different conditions, one can identify the specific effects of various molecular perturbations. nih.gov
Quantum Chemical Topology (QCT) and Bonding Analysis in this compound Systems
Quantum Chemical Topology (QCT) is a field of theoretical chemistry that partitions a molecule's electron density to analyze chemical bonding and atomic interactions. sciencesconf.orgresearchgate.net Two prominent QCT methods are the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF). jussieu.frmdpi.com
QTAIM, developed by Richard Bader, defines atoms as regions of space based on the gradient of the electron density. jussieu.fr The presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a chemical bond. uni-muenchen.de Analysis of the electron density and its Laplacian at the BCP provides insights into the nature of the bond, distinguishing between shared (covalent) and closed-shell (ionic or van der Waals) interactions. uni-muenchen.dersc.org
The Electron Localization Function (ELF) provides a different perspective on chemical bonding by identifying regions of space associated with electron pairs. jussieu.frjussieu.fr ELF analysis reveals the locations of core electrons, bonding electron pairs, and lone pairs, offering a visual representation that aligns well with traditional Lewis structures and VSEPR theory. jussieu.frjussieu.fr By analyzing the topology of the ELF field, one can characterize the nature and strength of chemical bonds. jussieu.fr
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle of QSAR is that structurally similar molecules are likely to exhibit similar biological activities. mdpi.com In a QSAR study, various molecular descriptors, which encode information about the physicochemical properties of the molecules, are correlated with their measured biological activity. nih.gov
For this compound derivatives, QSAR studies can be employed to understand how different substituents on the triphenylethylene (B188826) scaffold influence their biological effects, such as estrogen receptor binding affinity. researchgate.net For example, a study on related triphenylacrylonitriles concluded that electrophilic substitutions at specific positions on the phenyl rings and the presence of a hydroxyl group were influential for estrogen receptor binding. researchgate.net
Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By aligning a set of active molecules, a common pharmacophore can be derived, which can then be used to screen virtual libraries for new potential drug candidates.
Computational Prediction of Reactivity and Selectivity in this compound Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. nih.govcecam.org By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, which govern the kinetics and thermodynamics of a transformation. materialssquare.com
For this compound, computational methods can be used to predict the outcome of various reactions, such as Suzuki-Miyaura cross-coupling reactions. nih.gov For example, DFT calculations can help to elucidate the mechanism of a reaction and explain the observed regioselectivity or stereoselectivity. acs.org In electrophilic aromatic substitution reactions, computational methods can predict the most likely site of substitution by identifying the most nucleophilic center in the molecule. rsc.org These predictive capabilities are invaluable for guiding synthetic efforts and for the rational design of new chemical transformations. nih.govresearchgate.net
Applications of Bromotriphenylethylene in Catalysis and Advanced Organic Synthesis
Bromotriphenylethylene as a Key Precursor in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. nih.gov this compound serves as an excellent precursor in these transformations due to the reactivity of its vinyl bromide moiety. The general mechanism for these reactions typically involves an oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govuwindsor.ca
Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgtcichemicals.com this compound readily undergoes Suzuki-Miyaura coupling with various arylboronic acids under mild conditions to produce tetrarylethylenes in high yields. thieme-connect.com This reaction is significant for the synthesis of complex, sterically hindered molecules that have applications in materials science and medicinal chemistry. mdpi.com
The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), and a base, such as potassium hydroxide (B78521) (KOH). scielo.br The base is crucial for the activation of the boronic acid. libretexts.org Research has shown that even at low catalyst loadings (0.05-0.5 mol%), the coupling of this compound with arylboronic acids proceeds efficiently at room temperature, affording the desired tetrarylethylene products in yields ranging from 88-90%. thieme-connect.com
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)2/PPh3, KOH | Tetraphenylethylene (B103901) | 88 | thieme-connect.com |
| 4-Methylphenylboronic acid | Pd(OAc)2/PPh3, KOH | 1,1,2-Triphenyl-2-(4-methylphenyl)ethylene | 90 | thieme-connect.com |
Sonogashira Coupling of this compound Derivatives
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of enynes, which are important structural motifs in many natural products and functional materials. researchgate.net this compound derivatives have been successfully employed in Sonogashira couplings, even in cases involving sterically hindered substrates. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. organic-chemistry.orgscirp.org
The use of highly efficient catalyst systems, such as those based on tetraphosphine-palladium complexes, allows for low catalyst loadings. researchgate.net These conditions have proven effective for the coupling of this compound with various terminal alkynes, demonstrating the versatility of this methodology. researchgate.net
Heck Reactions Involving this compound
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful tool for the construction of carbon-carbon bonds and has been applied to the synthesis of a wide range of organic molecules. rug.nl While direct examples of Heck reactions involving this compound are less commonly reported in introductory literature, the principles of the Heck reaction suggest its applicability. The reaction of this compound with an alkene would be expected to yield a more complex, substituted olefinic structure. The mechanism involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org
Negishi Coupling and Other Advanced Cross-Coupling Methods
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form carbon-carbon bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.orgnumberanalytics.com Although Suzuki reactions with alkylboronic acids were reported to be unsuccessful with substrates like (E)-bromostilbene, the introduction of alkyl groups can be achieved in high yields under mild conditions using a palladium-catalyzed Negishi coupling protocol. thieme-connect.com This suggests that this compound would also be a suitable substrate for Negishi coupling to introduce alkyl substituents.
Other advanced cross-coupling methods, often employing specialized ligands and catalyst systems, continue to expand the synthetic utility of precursors like this compound. acs.org These methods aim to overcome challenges such as steric hindrance and to enable reactions under milder conditions with lower catalyst loadings. nih.gov
Role of this compound in Stereoselective Organic Synthesis
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern organic chemistry. ethz.ch this compound, with its trisubstituted double bond, can serve as a precursor to molecules with defined stereochemistry. The E/Z configuration of the double bond in this compound can potentially direct the stereochemical outcome of subsequent reactions.
For instance, in cross-coupling reactions, the stereochemistry of the starting vinyl bromide is often retained in the product. Furthermore, the bulky triphenylethylene (B188826) group can exert significant steric influence, directing incoming reagents to attack from a specific face of the molecule, thereby controlling the formation of new stereocenters. While specific, highly detailed examples focusing solely on this compound's role in complex stereoselective synthesis are not extensively documented in the initial search results, the principles of stereocontrol in reactions of substituted alkenes are well-established. masterorganicchemistry.comorganic-chemistry.org
Catalytic Applications Beyond Cross-Coupling for this compound Derivatives
While palladium-catalyzed cross-coupling reactions are the most prominent applications of this compound, its derivatives have the potential to be utilized in other catalytic transformations. The core triphenylethylene scaffold, once functionalized via the bromo group, can be further elaborated. For example, the resulting tetrasubstituted olefins can themselves be substrates for various catalytic reactions.
The development of new catalysts and synthetic methods is a continuous effort in organic chemistry. uu.nlsouthampton.ac.uk Research into areas like C-H activation, metathesis, and photocatalysis could unveil new applications for this compound and its derivatives, expanding their role in the synthesis of complex organic molecules. cornell.eduuniv-cotedazur.fr
Design and Synthesis of Catalysts Derived from this compound Scaffolds
While this compound is not typically used directly as a catalytic scaffold, it is an essential precursor for tetraphenylethylene (TPE). The TPE moiety, with its unique propeller-like, non-planar structure, serves as an exceptional building block for creating advanced catalysts. The peripheral phenyl rings in TPE-based structures prevent π–π stacking, leading to materials with high surface areas and accessible catalytic sites. thieme-connect.de This has led to the design of novel porous organic polymers and frameworks where the TPE unit forms the core scaffold.
Researchers have successfully synthesized sulfonic acid-functionalized, TPE-based hypercrosslinked polymers (THP-SO3H). thieme-connect.dethieme-connect.com The synthesis involves a Friedel–Crafts-based crosslinking reaction using tetraphenylethylene as the monomer, followed by sulfonation to introduce acidic catalytic sites. thieme-connect.de These materials function as robust, reusable heterogeneous acid catalysts. thieme-connect.dethieme-connect.com
Similarly, TPE has been used as a monomer to create porous aromatic frameworks (PAFs) through methods like the Scholl reaction. doi.org These TPE-based PAFs act as efficient and reusable photocatalysts. doi.orgresearchgate.net The introduction of TPE into the framework allows for effective tuning of the material's pore architecture and electronic band structure, which is crucial for enhancing photocatalytic activity. doi.org By linking TPE units with other moieties like thiophene (B33073), researchers can regulate the optical band gap and energy levels, further tailoring the photocatalytic performance for specific organic transformations, such as the synthesis of benzimidazoles. researchgate.net
Furthermore, photoresponsive supramolecular organic frameworks (SOFs) have been assembled using TPE derivatives. These frameworks can be metallized, for instance with nickel, to create remarkable photocatalysts for reactions like C–S cross-coupling in aqueous environments. rsc.org The design of these catalysts leverages the unique photophysical properties of the TPE scaffold to drive challenging chemical reactions under mild, light-irradiated conditions. rsc.org
Evaluation in Homogeneous and Heterogeneous Catalysis
The performance of various catalysts is often evaluated using challenging substrates, and this compound is a prominent example due to its steric hindrance. It is frequently employed in cross-coupling reactions to synthesize tetra-substituted olefins, which are valuable structures in materials science and medicinal chemistry.
Homogeneous Catalysis
In homogeneous catalysis, this compound is a key substrate in palladium-catalyzed Suzuki and Negishi cross-coupling reactions. The synthesis of tetraarylethylenes has been achieved in high yields by coupling this compound with arylboronic acids using a Pd(OAc)2/PPh3 catalyst system at room temperature. thieme-connect.com
The choice of ligand is critical when coupling with alkyl groups. While reactions with alkylboronic acids under Suzuki conditions were unsuccessful, a switch to a palladium-catalyzed Negishi coupling protocol allows for the introduction of alkyl groups under mild conditions and in high yields. thieme-connect.com For instance, the reaction of this compound with ethylzinc (B8376479) chloride using a palladium catalyst required careful optimization. While a PdCl2(PPh3)2 catalyst precursor led to low selectivity, the use of diphosphine ligands like BINAP improved selectivity significantly, affording (Z)-1,1,2-triphenyl-1-butene in 91% yield, albeit at a higher temperature of 100 °C. thieme-connect.com
The following table summarizes the findings of palladium-catalyzed coupling reactions involving this compound as a substrate.
| Reaction Type | Catalyst System | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)2/PPh3 | 4-Methylphenylboronic acid | 1,1,2-triphenyl-2-(4-methylphenyl)ethene | 90% | thieme-connect.com |
| Suzuki Coupling | Pd(OAc)2/PPh3 | 4-Methoxyphenylboronic acid | 1,1,2-triphenyl-2-(4-methoxyphenyl)ethene | 88% | thieme-connect.com |
| Negishi Coupling | PdCl2(PPh3)2 / DIBAL-H | Ethylzinc chloride | (Z)-1,1,2-triphenyl-1-butene | 45% (48% selectivity) | thieme-connect.com |
| Negishi Coupling | Pd(OAc)2 / BINAP | Ethylzinc chloride | (Z)-1,1,2-triphenyl-1-butene | 91% (97% selectivity) | thieme-connect.com |
Heterogeneous Catalysis
In the realm of heterogeneous catalysis, the TPE-based scaffolds derived from this compound precursors have been evaluated for their catalytic efficacy. The sulfonated hypercrosslinked polymer, THP-SO3H, was investigated as a metal-free, heterogeneous catalyst for the synthesis of symmetrical triarylmethanes. thieme-connect.dethieme-connect.com This reaction involves a challenging dual C–C bond-breaking and forming process. The catalyst demonstrated high yields and, crucially, could be easily recovered by simple filtration and reused for up to five consecutive cycles without a significant loss in its catalytic activity. thieme-connect.dethieme-connect.com
Similarly, TPE-based porous aromatic frameworks (PAF-TPE) have been evaluated as heterogeneous photocatalysts for environmental remediation. They showed high efficiency in degrading various organic pollutants like rhodamine B, ofloxacin, tetracycline, and phenol (B47542) under visible light. doi.org The reusability of the PAF-TPE catalyst was excellent, maintaining high catalytic activity over multiple cycles. doi.org
Bromotriphenylethylene in Advanced Materials Science
Aggregation-Induced Emission (AIE) Characteristics in Bromotriphenylethylene Systems
This compound, a derivative of tetraphenylethylene (B103901) (TPE), is a key molecule in the field of advanced materials, particularly for its aggregation-induced emission (AIE) properties. rsc.orgnih.govmagtech.com.cn Unlike traditional fluorescent materials that suffer from aggregation-caused quenching (ACQ), AIE-active molecules like this compound exhibit enhanced luminescence in their aggregated or solid states. magtech.com.cnresearchgate.netfrontiersin.org This unique characteristic makes them highly valuable for a variety of applications in optoelectronics and biosensing. pku.edu.cn
Design Principles for AIE-Active this compound Derivatives
The design of AIE-active this compound derivatives centers on the principle of restricting intramolecular motion (RIM). chemrxiv.org In dilute solutions, the phenyl rings of the TPE core can undergo rotational and vibrational movements, providing non-radiative pathways for excited-state energy to dissipate, resulting in weak or no fluorescence. rsc.orgpku.edu.cn The core design principle, therefore, involves creating molecular structures that, upon aggregation, physically restrict these intramolecular motions.
Key design strategies include:
Introduction of Bulky Groups: Attaching bulky substituents to the TPE backbone can enhance steric hindrance in the aggregated state, further limiting intramolecular rotation.
Formation of Specific Intermolecular Interactions: Designing molecules that can form hydrogen bonds, π-π stacking, or other non-covalent interactions in the solid state helps to lock the molecules in a rigid conformation.
Incorporation into Polymer Chains: Grafting or polymerizing this compound units into a polymer backbone effectively restricts their motion, leading to enhanced emission. researchgate.net
A notable example involves the synthesis of tetraphenylvinyl-capped ethane (B1197151) derivatives with varying numbers of cyano groups. rsc.org The introduction of cyano groups was found to significantly enhance the piezofluorochromic activity of the compounds, demonstrating how subtle changes in molecular structure can tune the AIE properties. rsc.org
Mechanistic Understanding of Luminescence Enhancement in Aggregated States
The enhancement of luminescence in the aggregated state of this compound systems is primarily attributed to the restriction of intramolecular motions (RIM), which blocks the non-radiative decay channels that are active in solution. chemrxiv.orgmdpi.com When the molecules are in a dilute solution, the phenyl rings of the TPE core are free to rotate, and this motion provides a pathway for the excited state to relax without emitting light. rsc.orgpku.edu.cn
Upon aggregation, caused by factors such as adding a poor solvent to a solution or solidification, the molecules are forced into close proximity. rsc.org This proximity leads to physical constraint and intermolecular interactions that lock the phenyl rings, restricting their ability to rotate and vibrate. pku.edu.cn With the non-radiative pathways effectively blocked, the excited state is forced to decay through radiative pathways, resulting in strong fluorescence emission. pku.edu.cn This process is often referred to as the restriction of intramolecular rotation (RIR) mechanism, a subset of the broader RIM principle. researchgate.net
Studies have shown that the transition from a solution to an aggregated state can lead to a significant increase in fluorescence quantum yield. The aggregation process can be visualized as a "turning-on" of the fluorescence. frontiersin.orgmdpi.com
Mechanochromic Luminescence and Piezofluorochromism in this compound Materials
Materials based on this compound can exhibit mechanochromic luminescence (MCL) and piezofluorochromism, where the emission color changes in response to mechanical stimuli such as grinding, pressing, or shearing. rsc.orgadvanceseng.com This phenomenon arises from the alteration of the molecular packing and intermolecular interactions within the solid material upon the application of force. advanceseng.comnih.gov
The pristine, crystalline state of these materials often has a well-ordered molecular arrangement that allows for efficient light emission of a specific color. rsc.org When mechanical force is applied, this crystalline structure can be disrupted, leading to a more amorphous or a different polymorphic state. rsc.orgnih.gov This change in the solid-state structure alters the intermolecular interactions and the local environment of the luminogens, which in turn affects the energy of the excited state and, consequently, the color of the emitted light. rsc.org
For instance, grinding can induce a transformation from a crystalline to a more amorphous state, often resulting in a red-shift (a shift to a longer wavelength) of the emission. rsc.org This change can often be reversed by exposing the ground powder to solvent fumes or by heating, which allows the molecules to rearrange back into their original, more stable crystalline state. rsc.orgnih.gov The reversibility of this process makes these materials promising for applications in pressure sensors, security papers, and data storage. advanceseng.com
Research on tetraphenylvinyl-capped ethane derivatives has demonstrated that the introduction of cyano groups can significantly enhance piezofluorochromic activity. rsc.org This suggests that the degree of molecular distortion and the strength of intermolecular interactions play a crucial role in the mechanochromic behavior of these materials. rsc.org
Polymer Chemistry and Macromolecular Architectures Incorporating this compound
The incorporation of this compound into polymers allows for the development of advanced materials with tunable properties and diverse applications. nih.govnih.gov By using this compound as a monomer or a pendant group, researchers can create a wide range of macromolecular architectures, including linear, branched, and graft copolymers. nih.govmsu.edumdpi.com
This compound as a Monomer in Various Polymerization Techniques
This compound can serve as a versatile monomer in several polymerization techniques, enabling the synthesis of polymers with precisely controlled structures and molecular weights. rsc.orgwikipedia.org Its vinyl group can participate in addition polymerization, while the bromo-substituent provides a reactive site for various coupling reactions. chandra-asri.comlibretexts.org
Common polymerization techniques involving this compound include:
Free Radical Polymerization: Acrylate (B77674) monomers containing a TPE unit, derived from this compound, have been polymerized via free radical polymerization to produce high molecular weight AIE-active polymers. researchgate.net
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This controlled radical polymerization technique has been used to synthesize amphiphilic copolymers by polymerizing a hydrophilic monomer with a hydrophobic AIE dye derived from this compound. rsc.orgnih.gov RAFT polymerization offers excellent control over molecular weight and produces polymers with narrow polydispersity. rsc.org
Ring-Opening Polymerization (ROP): While not directly polymerizing this compound itself, ROP can be used to create polymer backbones onto which this compound derivatives can be grafted. rsc.org
Suzuki Coupling Polymerization: The bromo-group on this compound makes it a suitable monomer for polycondensation reactions like Suzuki coupling, allowing for the creation of conjugated polymers. researchgate.net
Table 1: Polymerization Techniques Involving this compound
| Polymerization Technique | Role of this compound | Key Features |
| Free Radical Polymerization | As a precursor to AIE-active acrylate monomers. researchgate.net | Produces high molecular weight polymers. researchgate.net |
| RAFT Polymerization | As a precursor to hydrophobic AIE dyes for copolymerization. rsc.org | Controlled polymerization, narrow polydispersity. rsc.org |
| Suzuki Coupling Polymerization | As a monomer with a reactive bromo-group. researchgate.net | Forms conjugated polymers. researchgate.net |
Synthesis and Characterization of Functional Polymers with this compound Pendants
Functional polymers with this compound pendant groups are synthesized to combine the processability and structural diversity of polymers with the unique photophysical properties of the AIE-active TPE core. researchgate.netnih.gov These pendant groups are typically attached to a polymer backbone, which can be tailored to be hydrophilic, hydrophobic, or stimuli-responsive. nih.gov
The synthesis often involves a "grafting to" or "grafting from" approach. In the "grafting to" method, a pre-synthesized polymer with reactive sites is reacted with a this compound derivative. The "grafting from" approach involves initiating the polymerization of a monomer from a this compound-containing initiator. A common method is the post-polymerization modification of a pre-existing polymer. rsc.orgmdpi.com For example, poly(acrylate)s with TPE pendants have been synthesized by reacting 4-(1,2,2-triphenylvinyl)phenol (B1312234) with 1-bromoalkan-1-ol, followed by treatment with acryloyl chloride and subsequent free radical polymerization. researchgate.net
Characterization of these functional polymers involves a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer. nih.govmdpi.com
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer chains. nih.govmdpi.com
UV-Vis Spectroscopy and Photoluminescence (PL) Spectroscopy: To investigate the optical and AIE properties of the polymers. rsc.org
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymers. researchgate.netmdpi.com
Table 2: Characterization of a Representative TPE-Pendant Polymer
| Property | Method | Typical Finding | Reference |
| Molecular Weight (Mn) | GPC | ~29,800 g/mol | rsc.org |
| Polydispersity Index (PDI) | GPC | ~1.30 | rsc.org |
| Emission Maximum (in aggregate state) | PL Spectroscopy | ~480 nm | rsc.org |
| Morphology of Self-Assembled Nanoparticles | TEM/DLS | Homogeneous spherical morphology (~200 nm) | chemrxiv.orgrsc.org |
These functional polymers have shown great promise in various applications, including the detection of nitro compounds, bioimaging, and as fluorescent nanoparticles. researchgate.netmdpi.comrsc.org
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Derivatives of this compound are instrumental in the development of next-generation Organic Light-Emitting Diodes (OLEDs). The core challenge in OLED technology is overcoming a phenomenon known as aggregation-caused quenching (ACQ), where luminescent molecules lose their light-emitting ability at high concentrations or in the solid state, which is required for device fabrication. researchgate.netsigmaaldrich.com Materials synthesized from this compound, such as tetraphenylethylene (TPE) and its derivatives, exhibit the opposite effect: aggregation-induced emission (AIE). sigmaaldrich.comumass.edu These AIE luminogens (AIEgens) are weakly fluorescent in dilute solutions but become highly emissive upon aggregation, making them ideal for use in the emissive layers of OLEDs. sigmaaldrich.comnih.gov
The propeller-like structure of TPE, which can be synthesized via coupling reactions involving this compound, prevents strong intermolecular π–π stacking in the aggregated state. rsc.org This structural feature restricts intramolecular motions, which are non-radiative decay pathways for the excited state. By blocking these pathways, the excited state energy is instead released as light, leading to high fluorescence quantum yields in the solid state. nih.gov
A significant advancement in OLEDs is the utilization of thermally activated delayed fluorescence (TADF). umass.edu TADF materials can harvest both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation, allowing for theoretical internal quantum efficiencies of up to 100%. umass.edufrontiersin.org However, many TADF emitters also suffer from ACQ. umass.edu By integrating AIE-active units derived from this compound into TADF molecular designs, a new class of materials exhibiting aggregation-induced delayed fluorescence (AIDF) has been developed. nih.govfrontiersin.org These AIDF materials maintain high emission efficiency even in the solid, non-doped state, which simplifies device fabrication and improves stability. umass.edunih.gov Researchers have developed highly efficient blue and sky-blue TADF-AIE emitters that have led to OLEDs with impressive external quantum efficiencies (EQE) approaching 30%. rsc.org
The synergy between the AIE properties of this compound derivatives and TADF emitters provides a powerful strategy for creating efficient and stable OLEDs for display and lighting applications. rsc.orgchemistryviews.org
Photophysical Properties and Their Modulation in this compound-Based Materials
The photophysical properties of materials derived from this compound are dominated by the phenomenon of aggregation-induced emission (AIE). sigmaaldrich.com Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules like tetraphenylethylene (TPE) become highly luminescent in the aggregated state or solid form. sigmaaldrich.comresearchgate.net This is attributed to the restriction of intramolecular motion (RIM) mechanism. In dilute solutions, the phenyl rings of the TPE core undergo active rotational or vibrational motions, providing non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. nih.gov When these molecules aggregate in poor solvents or in the solid state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to release its energy via fluorescence. nih.gov
The emission color and quantum yield of these materials can be finely tuned by chemical modification. researchgate.net Attaching different electron-donating or electron-accepting groups to the TPE core allows for the modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the emission wavelength across the visible spectrum. beilstein-journals.orgrsc.org For example, a series of silane-bridged TPE-oligothiophene derivatives have been synthesized where the solid-state luminescence properties are regulated by both steric hindrance and the electronic effects of the substituents. sioc-journal.cn
Photoisomerization and Photochromism in Derivatives
Photochromic materials can reversibly change their chemical structure and, consequently, their absorption and emission properties upon exposure to light. researchgate.netrsc.org This behavior is attractive for applications in optical data storage, molecular switches, and sensors. researchgate.net A significant challenge for conventional photochromic compounds is that their switching properties are often quenched in the solid state due to aggregation. researchgate.net
The integration of AIE-active moieties derived from this compound with classic photochromic units (such as spiropyrans or azobenzenes) offers a solution to this problem. researchgate.net By linking a TPE unit to a photochromic molecule, the resulting compound can exhibit both photochromism and AIE. This combination allows for the creation of materials where fluorescence can be reversibly switched "on" and "off" by light irradiation, even in the solid state. researchgate.net The photo-induced structural change in the photochromic part of the molecule can influence the aggregation state or the electronic properties of the AIE-active TPE part, thus modulating its emission. rsc.orgcore.ac.uk This strategy not only mitigates the ACQ issue but also endows photochromic systems with novel fluorescence switching capabilities. researchgate.net
Two-Photon Fluorescent Switches and Imaging Applications
Two-photon microscopy is a powerful imaging technique that uses the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages like deeper tissue penetration and reduced photodamage for in vivo imaging. nih.govmicroscopyu.comillinois.edu this compound derivatives have been used to create advanced probes for two-photon imaging.
Researchers have synthesized methacrylate-functionalized TPE dyes, starting from this compound, which exhibit multi-stimuli-responsive and two-photon fluorescent switching capabilities. rsc.orgresearchgate.net In its initial crystalline state, one such dye (TPMA) shows blue fluorescence. However, upon mechanical grinding, the crystalline structure is disrupted, leading to an amorphous state that emits green light with a significant red shift. This green-emitting state can be reverted to the blue-emitting crystalline state by annealing or exposure to solvent vapor. rsc.org This reversible switching between two fluorescent colors was also observed under two-photon excitation, demonstrating its potential as a two-photon fluorescent switch for applications in data storage and security. rsc.org
Furthermore, these AIE-active dyes can be polymerized to form fluorescent organic nanoparticles (FONs) that are water-soluble and biocompatible, making them excellent candidates for bioimaging. rsc.orgresearchgate.netresearchgate.net These nanoparticles can be internalized by cells and exhibit strong fluorescence under two-photon excitation, enabling high-contrast imaging of cellular structures. rsc.orgresearchgate.net
| State of TPMA Dye | Stimulus | One-Photon Emission (λem) | Two-Photon Emission (λem) | Appearance |
|---|---|---|---|---|
| As-synthesized (Crystalline) | - | 485 nm | 490 nm | Blue Fluorescence |
| Ground (Amorphous) | Mechanical Grinding | 520 nm | 525 nm | Green Fluorescence |
| Annealed (Recrystallized) | Heating to 150°C | 485 nm | 490 nm | Blue Fluorescence |
| Re-ground (Amorphous) | Mechanical Grinding | 520 nm | 525 nm | Green Fluorescence |
Advanced Material Applications of this compound Compounds Beyond Optoelectronics
The unique properties of this compound-based materials, particularly their strong fluorescence in the aggregated state, have led to their use in a range of advanced applications beyond OLEDs.
One prominent area is in the development of chemosensors. The fluorescence of AIEgens can be quenched by specific analytes, providing a sensitive detection mechanism. For instance, TPE-functionalized cellulose (B213188) nanocrystals have been developed for the detection of nitrophenolic explosives in aqueous solutions. mdpi.com The fluorescence of these AIE-active nanocrystals is effectively quenched by compounds like picric acid through the formation of a nonfluorescent complex, enabling sensitive and selective detection of these hazardous materials. mdpi.com
In the field of polymer science, this compound is a key starting material for creating functional polymers. mdpi.com By synthesizing a polymerizable TPE monomer and incorporating it into polymer chains, materials with tailored properties can be produced. For example, amphiphilic copolymers containing TPE have been synthesized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgresearchgate.netboronmolecular.com These polymers self-assemble in water to form fluorescent organic nanoparticles (FONs) that are highly emissive, water-dispersible, and biocompatible, making them ideal for long-term cell imaging and other biomedical applications. researchgate.netntno.orgrsc.org
Additionally, brominated compounds are known to be effective flame retardants. google.com While research primarily focuses on the optoelectronic properties of TPE derivatives, the bromine atom in this compound itself suggests potential applications in creating bromine-rich polymers that could serve as high-molecular-weight flame retardants, reducing the flammability of other organic polymers. google.com
| Application Area | Material Type | Underlying Principle | Specific Use Example | Reference |
|---|---|---|---|---|
| Chemosensing | AIE-functionalized Nanocrystals | Fluorescence Quenching | Detection of nitrophenolic explosives in water | mdpi.com |
| Bioimaging | Amphiphilic AIE Copolymers (FONs) | Aggregation-Induced Emission | Long-term tracking and imaging of cancer cells | researchgate.netntno.orgrsc.org |
| Information Encryption | AIE-active Microspheres | Multi-stimuli Fluorescence Response | Creating materials with light-responsive encrypted information | mdpi.com |
| Flame Retardants | Bromine-containing Polymers | Radical Trapping in Gas Phase | Potential use as polymeric flame retardants | google.com |
Photochemistry of Bromotriphenylethylene
Light-Activated Reactions of Bromotriphenylethylene
Upon absorption of light, this compound and related vinyl bromides undergo several types of chemical transformations. The specific pathway taken often depends on the electronic nature of the substituents attached to the aromatic rings.
The carbon-bromine (C-Br) bond is a primary site of reactivity in the photochemistry of this compound and analogous vinyl bromides. Irradiation with ultraviolet (UV) light can induce the homolytic or heterolytic cleavage of this bond.
Direct irradiation of alkenyl halides with high-energy UV light is known to cause scission of the C(sp²)–Br bond, which can generate corresponding carbon-centered vinyl radical or vinyl cation species. uniovi.es The photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene, an analog of this compound, in an acetonitrile (B52724) solution with 254 nm UV light leads to the decomposition of the starting material. rsc.org This process involves the cleavage of the C-Br bond and proceeds through a singlet excited state, leading to the formation of vinyl cations which then rapidly react further. rsc.org
In contrast, the irradiation of 2,2-diphenylvinyl bromide, which is structurally very similar to this compound, results in products derived from a radical reaction pathway. This suggests that the nature of the aryl substituents (phenyl vs. anisyl) can dictate whether the C-Br bond cleavage leads to cationic or radical intermediates. The generation of vinyl radicals from vinyl bromides can also be facilitated through a photoinduced electron transfer (PET) mechanism under certain conditions. uniovi.es Mechanistic studies on related aryl halides suggest that interactions like halogen bonding can weaken the C-Br bond, making it more susceptible to cleavage during photochemical reactions, which may proceed via a radical-chain mechanism. worktribe.com
Table 1: Photolysis Products of Selected Triphenylethylene (B188826) Analogs
| Compound | Irradiation Conditions | Major Products | Proposed Intermediate |
|---|---|---|---|
| 2,2-diphenylvinyl bromide | Benzene | 9-phenylphenanthrene (B188668), 1,1-diphenylethylene | Radical |
| 1-bromo-2,2-bis(p-methoxyphenyl)ethene | Acetonitrile, 254 nm | 1,2-bis(p-methoxyphenyl)ethine, HBr | Vinyl Cation |
This table presents findings from studies on triphenylethylene analogs to illustrate potential reaction pathways. rsc.org
Beyond simple bond cleavage, light-activated triphenylethylene derivatives undergo significant molecular rearrangements and cyclizations. A notable reaction is the photochemical 1,2-aryl group migration observed upon irradiation of 2,2-dianisylvinyl bromides, which leads to the formation of dimethoxytolans. rsc.org
However, for triphenylethylene derivatives bearing phenyl groups, a different reaction pathway is dominant. The irradiation of 2,2-diphenylvinyl bromide yields 9-phenylphenanthrene as a major product. This transformation is characteristic of a stilbene-type 6-π electron photocyclization reaction, followed by oxidation. rsc.org Triphenylethylene derivatives are well-suited for this type of reaction, which forms a new six-membered ring, leading to a phenanthrene (B1679779) core structure. rsc.orgresearchgate.net The presence of a bromine atom on the vinylic carbon has been found to be beneficial for these photochromic cyclization reactions. researchgate.netrsc.org This process is reversible and forms the basis of the photochromic properties observed in many triphenylethylene systems, where irradiation leads to a colored, ring-closed state. rsc.orgsemanticscholar.org
Photoinduced Bond Cleavage and Radical Generation
Photosensitization and Energy Transfer Processes Involving this compound
Photosensitization is a process where an electronically excited molecule transfers its energy to another molecule, which then undergoes a photochemical reaction. acs.org this compound derivatives can participate in such energy transfer processes, acting as either an energy acceptor (quencher) or an energy donor (photosensitizer).
As an energy acceptor, 1-bromo-2,2-bis(p-methoxyphenyl)ethene has been shown to quench the excited triplet states of various photosensitizer compounds, including benzophenone, chrysene, and pyrene. rsc.org This energy transfer is efficient provided the triplet energy of the sensitizer (B1316253) is greater than approximately 200 kJ mol⁻¹. rsc.org This demonstrates that the triplet excited state of the this compound derivative can be populated via energy transfer from another excited molecule. rsc.org
Conversely, some triphenylethylene derivatives can act as photosensitizers. ntno.org For instance, a derivative incorporating triphenylvinylthiophene was developed as a photosensitizer for photodynamic therapy (PDT). ntno.org In this role, the excited triphenylethylene molecule transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that can be used for therapeutic purposes. ntno.org While this compound itself was found not to cause photosensitization in a specific biological study at the tested dose, the general structure is capable of this function. ntno.orgdss.go.th
Quantum Yield Determinations and Photochemical Efficiency
The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the ratio of the number of molecules undergoing a specific event (e.g., decomposition or product formation) to the number of photons absorbed. uci.edu
Experimental studies on analogs of this compound provide insight into its photochemical efficiency. For the photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene in acetonitrile solution upon irradiation at 254 nm, the quantum yield for the decomposition of the starting material, Φ(–AAHVB), was determined to be 0.18. rsc.org This value indicates that for every 100 photons absorbed, 18 molecules of the reactant decompose. The primary photoproducts, 1,2-bis(p-methoxyphenyl)ethine and HBr, are formed with a combined quantum yield of approximately 0.1. rsc.org
Table 2: Photochemical Quantum Yields of this compound Analogs
| Compound | Process | Wavelength (nm) | Solvent | Quantum Yield (Φ) |
|---|---|---|---|---|
| 1-bromo-2,2-bis(p-methoxyphenyl)ethene | Decomposition | 254 | Acetonitrile | 0.18 |
This table summarizes the quantum yield data reported for the photolysis of a close analog of this compound. rsc.org
The quantum yield can vary greatly depending on the reaction mechanism. For reactions that proceed via a radical chain mechanism, the quantum yield can be much greater than 1, as seen in the dehalogenation of some aryl halides where Φ values as high as 43 have been reported. worktribe.com
Role of Excited States in this compound Photoreactions
The outcome of a photochemical reaction is fundamentally dependent on the nature and lifetime of the electronic excited state involved. researchoutreach.org Upon absorbing a photon, a molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). From here, it can undergo various processes, including fluorescence, internal conversion, reaction, or intersystem crossing (ISC) to a triplet excited state (T₁). uci.eduriken.jp
In the photochemistry of this compound analogs, both singlet and triplet states play distinct roles. Direct irradiation of 1-bromo-2,2-bis(p-methoxyphenyl)ethene leads to product formation via a very short-lived singlet excited state. rsc.org Flash photolysis studies revealed that the key intermediates, vinyl cations, are formed from this singlet state in less than a few nanoseconds. rsc.org
The triplet state of this molecule can be populated through energy transfer from a triplet photosensitizer. rsc.org However, populating the triplet state in this manner does not lead to the formation of the same rearrangement products observed from direct irradiation. rsc.org This implies that the triplet excited state follows a different deactivation pathway and is not responsible for the bond cleavage and rearrangement that characterizes the singlet state reactivity for this compound. rsc.org The triplet state, due to its longer lifetime, is often implicated in processes like photosensitization. mdpi.com The introduction of a bromine atom, a heavy atom, into triphenylethylene derivatives can promote the intersystem crossing process due to the heavy-atom effect, which can in turn enhance properties like phosphorescence. rsc.org
The study of excited-state dynamics in related systems shows that intersystem crossing from S₁ to T₁ can be an ultrafast process, sometimes occurring on the picosecond timescale. mdpi.comrsc.org Understanding the distinct energy landscapes and reactivities of the singlet and triplet excited states is therefore crucial for predicting and controlling the photochemical behavior of this compound. rsc.orgnih.gov
Future Directions and Emerging Research Avenues for Bromotriphenylethylene Chemistry
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
One promising area is the use of palladium-catalyzed cross-coupling reactions, which have already shown utility in the synthesis of related compounds. rsc.org Further investigation into novel catalyst systems, including those based on earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic routes. The goal is to devise synthetic strategies that are not only efficient but also highly selective, allowing for precise control over the stereochemistry of the final products.
Exploration of New Catalytic Transformations and Enantioselective Processes
The development of novel catalytic transformations involving bromotriphenylethylene is a key area of future research. This includes exploring its use as a substrate in a wider range of catalytic reactions to generate diverse molecular architectures. Metalloradical catalysis, for instance, offers a powerful approach for controlling reactivity and selectivity in radical reactions and could be applied to this compound. nih.gov
A particularly important frontier is the development of enantioselective catalytic processes. beilstein-journals.orgrsc.org Many potential applications of this compound derivatives, particularly in pharmaceuticals and materials science, require specific stereoisomers. beilstein-journals.org Researchers are designing chiral catalysts that can direct the formation of a single enantiomer with high precision. rsc.orgnih.gov This includes the use of chiral ligands in transition-metal catalysis and the development of organocatalytic methods. mdpi.com The ability to synthesize enantiomerically pure this compound derivatives will unlock their full potential in various advanced applications. beilstein-journals.orgrsc.org
Design of Advanced Materials with Tunable Optoelectronic and Sensing Properties
This compound serves as a valuable building block for the creation of advanced materials with tailored optical and electronic properties. u-psud.frmdpi.comnih.gov Its triphenylethylene (B188826) core can be functionalized to create molecules with aggregation-induced emission (AIE) characteristics. mdpi.comsci-hub.se These AIE-active materials are highly fluorescent in the aggregated state, making them ideal for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. mdpi.comscitechdaily.comoled.comelsevier.comtcichemicals.comwikipedia.org
Future research will focus on the rational design of this compound-based materials with precisely controlled optoelectronic properties. researchgate.netresearchgate.net This involves modifying the molecular structure to tune the emission color, quantum yield, and response to external stimuli. u-psud.fr For instance, incorporating different functional groups can lead to materials that are sensitive to specific analytes, such as explosives or metal ions, paving the way for highly selective chemosensors. mdpi.comekb.egmdpi.com The development of this compound-based polymers and dendrimers also holds promise for creating materials with enhanced processability and performance in electronic devices. sci-hub.sethno.org
Integration into Supramolecular Chemistry and Nanotechnology for Functional Systems
The convergence of this compound chemistry with supramolecular chemistry and nanotechnology opens up exciting possibilities for the construction of complex and functional systems. wikipedia.orgnumberanalytics.comucm.esnih.gov The non-covalent interactions that govern supramolecular assembly can be harnessed to organize this compound-based molecules into well-defined nanostructures, such as nanoparticles, micelles, and vesicles. numberanalytics.comic.ac.uk
These supramolecular assemblies can exhibit emergent properties that are not present in the individual molecules. nih.gov For example, self-assembled nanoparticles containing this compound derivatives can be used for targeted drug delivery or as advanced imaging agents. mdpi.comnih.gov The integration of this compound into dendrimeric structures offers precise control over size, shape, and surface functionality, leading to highly sophisticated materials for a range of applications, from catalysis to biomedicine. thno.orgnih.govpwtchemicals.comresearchgate.net Future work will explore the design of stimuli-responsive supramolecular systems that can change their structure and function in response to external signals. wikipedia.org
Sustainable Chemistry Initiatives and Environmentally Benign Applications
In line with the global push towards sustainability, a significant future direction for this compound chemistry is the development of environmentally benign applications. unep.orgitrcweb.orgacs.orgeuchems.eusigmaaldrich.com This involves not only creating greener synthetic methods but also designing products that have a minimal environmental footprint throughout their lifecycle. itrcweb.org
Researchers are exploring the use of this compound derivatives in applications that contribute to a more sustainable future. For instance, their use in highly efficient OLEDs for solid-state lighting can lead to significant energy savings. scitechdaily.comelsevier.com Furthermore, the development of this compound-based sensors for environmental monitoring can help in the early detection and mitigation of pollution. mdpi.com The principles of green chemistry will guide the design of the next generation of this compound-based materials and technologies, ensuring that they are both high-performing and environmentally responsible. chemistryjournals.neteuchems.eu
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
